molecular formula C15H28N2O2 B2412588 Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate CAS No. 1878971-50-6

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate

Cat. No. B2412588
CAS RN: 1878971-50-6
M. Wt: 268.401
InChI Key: PUGLENPPRJYVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate, also known as Boc-ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Boc-ABP is a piperidine derivative that is commonly used as a building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is not fully understood. However, it is believed to function as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing its activity. This compound has been shown to be a potent inhibitor of cholinesterases, which are enzymes that play a crucial role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory. This compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the use of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been shown to be a potent inhibitor of cholinesterases, which are enzymes that are involved in the breakdown of acetylcholine in the brain. Inhibitors of cholinesterases are currently used in the treatment of Alzheimer's disease, and this compound may have potential as a new drug candidate for this indication.
Another potential application for this compound is in the development of new antibiotics. This compound has been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity may be due to its ability to inhibit the activity of proteases, which are enzymes that play a crucial role in bacterial survival.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It has been extensively used as a building block for the synthesis of various biologically active molecules and has shown potential as a drug candidate for the treatment of Alzheimer's disease and as a new antibiotic.

Synthesis Methods

The synthesis of Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate involves a multi-step reaction sequence that starts with the reaction of cyclobutanone with methylamine to form a cyclic imine intermediate. This intermediate is then reacted with tert-butylamine to form the corresponding tert-butyl imine. The final step involves the reduction of the tert-butyl imine using sodium borohydride to yield this compound.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various biologically active molecules. It has been used in the synthesis of inhibitors for various enzymes such as cholinesterases, proteases, and kinases. This compound has also been used in the development of potential anti-cancer agents and antibiotics.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGLENPPRJYVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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